Cas no 82020-56-2 (5-bromo-2-hydroxybenzene-1-sulfonamide)

5-Bromo-2-hydroxybenzene-1-sulfonamide is a brominated aromatic sulfonamide derivative with a hydroxyl group at the ortho position relative to the sulfonamide functionality. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (sulfonamide) and electron-donating (hydroxyl) groups on the aromatic ring allows for versatile reactivity in electrophilic and nucleophilic substitution reactions. The bromine substituent further enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and functional group compatibility make it a valuable building block for complex molecule synthesis.
5-bromo-2-hydroxybenzene-1-sulfonamide structure
82020-56-2 structure
Product name:5-bromo-2-hydroxybenzene-1-sulfonamide
CAS No:82020-56-2
MF:C6H6NO3SBr
Molecular Weight:252.08574
MDL:MFCD16999663
CID:701636
PubChem ID:13321748

5-bromo-2-hydroxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, 5-bromo-2-hydroxy-
    • 5-bromo-2-hydroxybenzenesulfonamide
    • 5-bromo-2-hydroxybenzene-1-sulfonamide
    • 82020-56-2
    • GS0996
    • EN300-278218
    • SCHEMBL3756154
    • AKOS017548639
    • DTXSID20536790
    • MDL: MFCD16999663
    • インチ: InChI=1S/C6H6BrNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)
    • InChIKey: MAAWQJRCQVMKJP-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1Br)S(=O)(=O)N)O

計算された属性

  • 精确分子量: 250.92518g/mol
  • 同位素质量: 250.92518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8Ų
  • XLogP3: 1.4

5-bromo-2-hydroxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-278218-5g
5-bromo-2-hydroxybenzene-1-sulfonamide
82020-56-2 95%
5g
$2650.0 2023-09-09
Alichem
A014002518-250mg
5-Bromo-2-hydroxybenzenesulfonamide
82020-56-2 97%
250mg
$494.40 2023-09-01
Enamine
EN300-278218-0.25g
5-bromo-2-hydroxybenzene-1-sulfonamide
82020-56-2 95.0%
0.25g
$452.0 2025-03-19
Enamine
EN300-278218-0.5g
5-bromo-2-hydroxybenzene-1-sulfonamide
82020-56-2 95.0%
0.5g
$713.0 2025-03-19
Enamine
EN300-278218-10.0g
5-bromo-2-hydroxybenzene-1-sulfonamide
82020-56-2 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-278218-1g
5-bromo-2-hydroxybenzene-1-sulfonamide
82020-56-2 95%
1g
$914.0 2023-09-09
Aaron
AR008LD5-5g
Benzenesulfonamide, 5-bromo-2-hydroxy-
82020-56-2 95%
5g
$3669.00 2023-12-15
Aaron
AR008LD5-250mg
Benzenesulfonamide, 5-bromo-2-hydroxy-
82020-56-2 95%
250mg
$647.00 2025-02-14
Aaron
AR008LD5-1g
Benzenesulfonamide, 5-bromo-2-hydroxy-
82020-56-2 95%
1g
$1282.00 2025-02-14
1PlusChem
1P008L4T-1g
Benzenesulfonamide, 5-bromo-2-hydroxy-
82020-56-2 95%
1g
$1192.00 2024-04-21

5-bromo-2-hydroxybenzene-1-sulfonamide 関連文献

5-bromo-2-hydroxybenzene-1-sulfonamideに関する追加情報

Benzenesulfonamide, 5-Bromo-2-Hydroxy - A Comprehensive Overview

The compound Benzenesulfonamide, 5-Bromo-2-Hydroxy (CAS No. 82020-56-2) is a significant molecule in the field of organic chemistry, particularly within the sulfonamide class. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring substituted with a sulfonamide group at the para position and hydroxyl and bromine substituents at the meta positions. This configuration imparts distinctive chemical and physical properties, making it a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the benzenesulfonamide class as promising candidates for drug discovery, particularly in the development of anti-inflammatory and analgesic agents. The presence of the sulfonamide group in 5-Bromo-2-Hydroxy Benzenesulfonamide contributes to its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. Additionally, the bromine substituent enhances the molecule's lipophilicity, potentially improving its bioavailability when used in pharmaceutical formulations.

The synthesis of 5-Bromo-2-Hydroxy Benzenesulfonamide involves a multi-step process that typically begins with the bromination of hydroxybenzenesulfonamide derivatives. This reaction is often carried out under controlled conditions to ensure high yield and purity. The hydroxyl group plays a critical role in directing the bromination process, ensuring regioselectivity. Advanced techniques such as microwave-assisted synthesis have been explored to optimize reaction conditions, reducing reaction time while maintaining product quality.

In terms of applications, 5-Bromo-2-Hydroxy Benzenesulfonamide has shown potential in materials science, particularly in the development of advanced polymers and coatings. Its ability to form strong hydrogen bonds makes it an ideal candidate for enhancing the mechanical properties of polymer matrices. Recent research has demonstrated its use as a building block for synthesizing high-performance polyurethanes, which exhibit improved thermal stability and mechanical strength compared to conventional materials.

The environmental impact of Benzenesulfonamide, 5-Bromo-2-Hydroxy has also been a topic of interest. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it suitable for applications where environmental sustainability is a priority. Furthermore, its low toxicity profile has been confirmed through acute toxicity tests, indicating its safety for use in consumer products.

From a regulatory standpoint, 5-Bromo-2-Hydroxy Benzenesulfonamide complies with current safety standards and is not classified as a hazardous or restricted substance under international regulations. This makes it accessible for use across various industries without stringent regulatory hurdles.

In conclusion, Benzenesulfonamide, 5-Bromo-2-Hydroxy (CAS No. 82020-56-2) is a versatile compound with promising applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As advancements in synthetic methodologies and application studies continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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